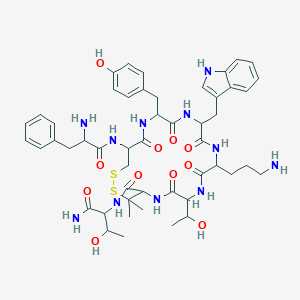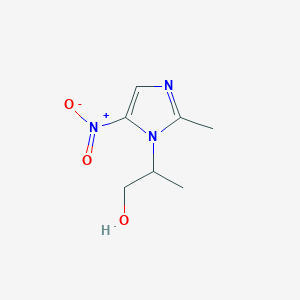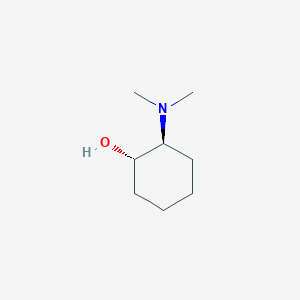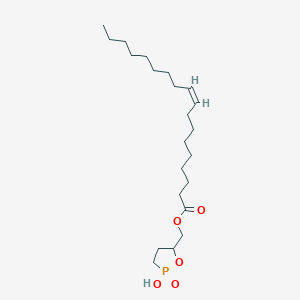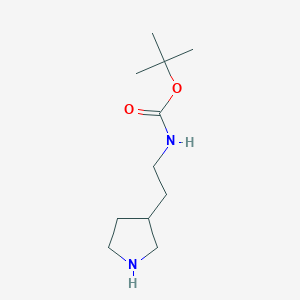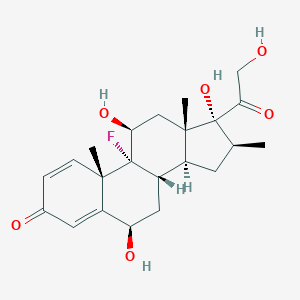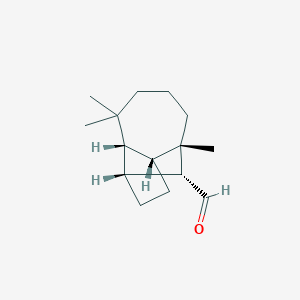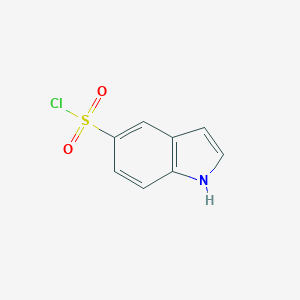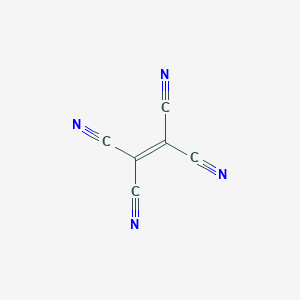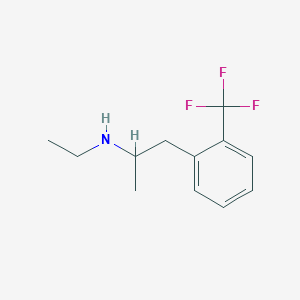
Fenfluramine Impurity
Overview
Description
Fenfluramine Impurity is a chemical compound with the molecular formula C12H16F3N. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Fenfluramine Impurity, also known as N-Ethyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine, primarily targets the serotonin reuptake pump . This compound also exhibits activity at multiple serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as a σ1 receptor antagonist .
Mode of Action
This compound binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . The increased levels of serotonin lead to greater serotonin receptor activation, which in turn enhances serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the serotonergic system . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of serotonin receptors . This modulation of neurotransmission is key to this compound’s effectiveness in treating pharmacoresistant seizures .
Result of Action
The primary result of this compound’s action is the reduction of seizure frequency, amelioration of comorbidities, and potentially reducing risk of sudden unexpected death in epilepsy (SUDEP) in patients with Dravet syndrome and Lennox-Gastaut syndrome, among other rare epilepsies . This is achieved through its unique mechanism of action involving dual-action sigma-1 receptor and serotonergic activity .
Biochemical Analysis
Biochemical Properties
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been found to interact with various enzymes and proteins. Its primary mechanism of action is described as dual-action sigma-1 receptor and serotonergic activity . It has been involved in the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, which catalyzes the formylation of alcohols and amines.
Cellular Effects
The effects of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine on cells are diverse. It influences cell function by modulating neurotransmission . It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine exerts its effects at the molecular level through various mechanisms. It binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . This leads to increased levels of serotonin, leading to greater serotonin receptor activation .
Temporal Effects in Laboratory Settings
Metabolic Pathways
It is known to interact with the serotonin reuptake pump, influencing serotonin levels
Preparation Methods
The synthesis of Fenfluramine Impurity involves several steps. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with ethylamine, followed by reduction and subsequent alkylation to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Fenfluramine Impurity undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
Fenfluramine Impurity has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Comparison with Similar Compounds
Fenfluramine Impurity is often compared with similar compounds, such as fenfluramine and other trifluoromethyl-substituted amines . These compounds share structural similarities but differ in their specific chemical and biological properties. For instance, fenfluramine is known for its use as an appetite suppressant, whereas this compound is primarily studied for its potential therapeutic applications in neurology .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for developing new pharmaceuticals, studying biological processes, and producing specialty chemicals.
Properties
IUPAC Name |
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHYVPQOWESNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


